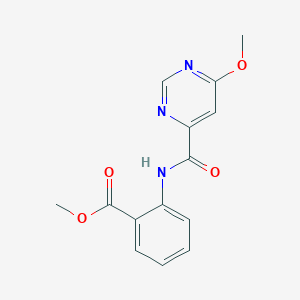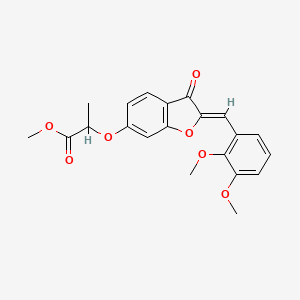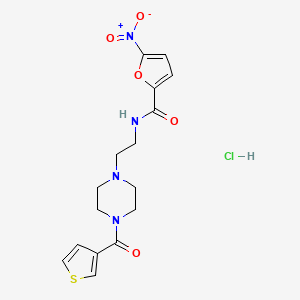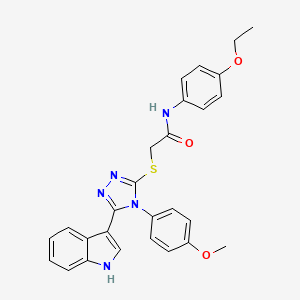![molecular formula C16H25ClN2O3 B2814046 1-(4-Chlorophenoxy)-2-methyl-3-[(2-morpholinoethyl)amino]-2-propanol CAS No. 866156-85-6](/img/structure/B2814046.png)
1-(4-Chlorophenoxy)-2-methyl-3-[(2-morpholinoethyl)amino]-2-propanol
カタログ番号 B2814046
CAS番号:
866156-85-6
分子量: 328.84
InChIキー: DEUYMYOMHWVTRJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups. It has a chlorophenoxy group, a methyl group, a morpholinoethylamino group, and a propanol group. Each of these groups can contribute to the overall properties and reactivity of the molecule .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the chlorophenoxy, methyl, morpholinoethylamino, and propanol groups would likely result in a complex three-dimensional structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the chlorophenoxy group might undergo nucleophilic substitution reactions, while the propanol group might participate in reactions typical of alcohols .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by its polar and nonpolar regions, and its melting and boiling points would depend on the strengths of the intermolecular forces .科学的研究の応用
Beta-Adrenoceptor Stimulant Properties
- This compound has been investigated for its potential as a beta-adrenoceptor stimulant, particularly in cardiac applications. A study found that similar compounds exhibited selectivity for the heart relative to blood vessels, with some being partial agonists. This suggests potential use in cardiac stimulants (Barlow, Main, & Snow, 1981).
Use in Lubricating Oils
- Research into derivatives of this compound, such as 1-heptylthio-3-(2′-chlorophenoxy)-2-propanol, has explored their use as anticorrosion and antimicrobial additives in lubricating oils. This indicates a potential application in industrial and mechanical contexts (Mirzoeva, Gasanov, Abbasova, & Allakhverdiev, 2009).
Synthesis of Oxazolines
- The compound has relevance in the synthesis of oxazolines, a class of heterocyclic compounds. These are useful in various chemical reactions and may have pharmaceutical applications (Button & Gossage, 2003).
Role in Photoinitiators for Coatings
- Copolymeric systems involving similar compounds have been studied for their role as photoinitiators in ultraviolet-curable pigmented coatings. This has implications for material science, particularly in the development of new types of coatings and paints (Angiolini et al., 1997).
Synthesis and Antimicrobial Activities
- There's ongoing research into the synthesis of new derivatives of the compound and their antimicrobial activities. This is crucial in the search for new antibiotics and treatments for bacterial infections (Bektaş et al., 2007).
Analysis in Biological Samples
- The compound, due to its nature as a chlorophenoxy herbicide, has been a subject of study in the analysis of biological samples. This is important for monitoring environmental and occupational exposure (Rosales-Conrado et al., 2008).
Chemoenzymic Synthesis and Fungicidal Activity
- Its derivatives have been synthesized and evaluated for fungicidal activity, indicating potential in agriculture for the control of fungal diseases (Bianchi et al., 1992).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
1-(4-chlorophenoxy)-2-methyl-3-(2-morpholin-4-ylethylamino)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25ClN2O3/c1-16(20,13-22-15-4-2-14(17)3-5-15)12-18-6-7-19-8-10-21-11-9-19/h2-5,18,20H,6-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEUYMYOMHWVTRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCCN1CCOCC1)(COC2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenoxy)-2-methyl-3-[(2-morpholinoethyl)amino]-2-propanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された



![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2,4-dimethoxybenzamide](/img/structure/B2813966.png)


![N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-N'-(4-methylbenzyl)ethanediamide](/img/structure/B2813971.png)
![5-Bromo-imidazo[1,2-a]pyridine HCl](/img/structure/B2813973.png)

![3-bromo-4-[(2,4-dichlorophenyl)methoxy]benzoic Acid](/img/structure/B2813976.png)

![N-{[2-(3,4,5-trifluorophenyl)phenyl]sulfamoyl}acetamide](/img/structure/B2813979.png)
![1-(4-chlorophenyl)-6-(cinnamylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2813981.png)

